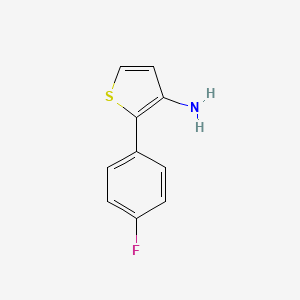

2-(4-Fluorophenyl)thiophen-3-amine

Description

General Overview of Thiophene-Based Amine Systems in Organic Synthesis

Thiophene (B33073) rings bearing an amine group, known as aminothiophenes, are a cornerstone of heterocyclic chemistry. ijprajournal.com These structures are valued as versatile intermediates in the synthesis of a wide array of more complex molecules. ijprajournal.com The amino group can act as a nucleophile, a base, or a directing group in various chemical transformations, allowing for the further functionalization of the thiophene ring. derpharmachemica.com

One of the most prominent methods for synthesizing 2-aminothiophenes is the Gewald reaction. organic-chemistry.orgwikipedia.org This multicomponent reaction involves the condensation of a carbonyl compound, a cyano-containing activated methylene (B1212753) compound, and elemental sulfur in the presence of a base. derpharmachemica.comorganic-chemistry.orgwikipedia.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield the polysubstituted 2-aminothiophene. wikipedia.orgthieme-connect.com The versatility of the Gewald reaction lies in the variety of starting materials that can be employed, leading to a diverse library of thiophene derivatives. derpharmachemica.comresearchgate.net

Beyond the Gewald reaction, other synthetic strategies for accessing thiophene-based amine systems include metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl groups onto the thiophene core. mdpi.comnih.gov These methods have greatly expanded the scope of accessible thiophene structures for research. nih.gov

Significance of Fluorine Substitution in Aromatic Heterocycles for Academic Research Applications

The introduction of fluorine atoms into aromatic and heterocyclic systems is a widely employed strategy in medicinal chemistry and materials science. nih.govresearchgate.net Fluorine possesses unique properties that can profoundly influence the characteristics of a molecule. Its high electronegativity can alter the electronic distribution within a molecule, affecting its reactivity and intermolecular interactions. acs.org

A key advantage of fluorine substitution, particularly on an aromatic ring, is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by enzymes in the body. nih.gov Placing a fluorine atom at a position susceptible to metabolic attack, such as the para-position of a phenyl ring, can block this pathway, thereby increasing the bioavailability and duration of action of a molecule. nih.gov

Academic Rationale for Investigating 2-(4-Fluorophenyl)thiophen-3-amine as a Research Target

The academic interest in this compound stems from the combination of its three key structural motifs. The thiophene core provides a versatile platform for further chemical modification. researchgate.net The 3-amine group offers a reactive handle for a variety of synthetic transformations, such as amide bond formation or the construction of fused heterocyclic systems. derpharmachemica.com The 4-fluorophenyl group, as discussed previously, can confer desirable properties such as increased metabolic stability and altered electronic characteristics. nih.gov

This particular combination of functionalities makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in various research areas. For instance, the core structure is present in a number of compounds investigated for their biological activity. The strategic placement of the fluorine atom on the phenyl ring is a deliberate design element aimed at improving the pharmacokinetic profile of potential therapeutic agents. nih.gov

The synthesis of this compound and its derivatives allows for the systematic exploration of structure-activity relationships, a fundamental practice in the development of new chemical entities. By varying the substituents on the thiophene ring or modifying the amine functionality, researchers can probe the specific interactions of these molecules with biological targets.

Historical Context of Related Thiophene Derivatives in Synthetic Methodologies Research

The study of thiophene and its derivatives has a rich history dating back to its discovery in 1882 by Viktor Meyer as a contaminant in benzene. wikipedia.orgrroij.com Early synthetic methods for preparing thiophenes included the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. wikipedia.orgpharmaguideline.com

A significant advancement in the synthesis of functionalized thiophenes was the development of the Gewald reaction in the 1960s. wikipedia.orgresearchgate.net This reaction provided a direct and efficient route to 2-aminothiophenes, which had previously been more difficult to access. researchgate.net The ability to readily synthesize these compounds opened up new avenues for their use as intermediates in organic synthesis. derpharmachemica.com

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in the latter half of the 20th century further revolutionized thiophene chemistry. mdpi.comnih.gov These reactions enabled the straightforward formation of carbon-carbon bonds between thiophene rings and other aromatic or vinyl groups. mdpi.comyoutube.com The Suzuki-Miyaura reaction, for which its developers were awarded the Nobel Prize in Chemistry in 2010, has become an indispensable tool for constructing complex aryl- and heteroaryl-containing molecules. youtube.comlibretexts.org The synthesis of compounds like 2-(4-fluorophenyl)thiophene (B192845) often utilizes this powerful methodology. chemicalbook.comgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNS |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(4-fluorophenyl)thiophen-3-amine |

InChI |

InChI=1S/C10H8FNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2 |

InChI Key |

QQMMRLYVFZKWIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CS2)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl Thiophen 3 Amine

Precursor Synthesis and Strategic Functional Group Introduction for Thiophene (B33073) Ring Formation

The construction of the thiophene ring is the foundational step in the synthesis of 2-(4-fluorophenyl)thiophen-3-amine. Classical methods provide a versatile toolkit for forming the heterocyclic core, often by reacting 1,4-dicarbonyl compounds with sulfidizing agents like phosphorus pentasulfide or Lawesson's reagent in what is known as the Paal-Knorr thiophene synthesis. wikipedia.org Another established method is the Volhard–Erdmann cyclization, which involves the reaction of 1,4-dicarbonyls with sulfur. wikipedia.org

For complex, polysubstituted thiophenes, the Gewald aminothiophene synthesis is a particularly powerful one-pot reaction. researchgate.nettandfonline.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org The mechanism proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization to yield a poly-substituted 2-aminothiophene. wikipedia.org While the Gewald reaction is highly efficient for producing 2-aminothiophenes, directly obtaining the this compound structure is not straightforward. The substitution pattern is dictated by the initial carbonyl and activated nitrile components. For instance, using a precursor ketone that contains the 4-fluorophenyl moiety would typically place this group at the 4- or 5-position of the thiophene ring. Therefore, a more strategic approach is often required, where the thiophene ring is synthesized with functional "handles," such as halogens or nitro groups, at the 2- and 3-positions, which can then be elaborated in subsequent steps.

Regioselective Methodologies for the Construction of the 2,3-Disubstituted Thiophene Core

Achieving the specific 2,3-disubstitution pattern of the target molecule is a significant synthetic challenge that requires precise control over regiochemistry. General thiophene syntheses often yield mixtures of isomers. Therefore, methodologies that can selectively install functional groups at the C2 and C3 positions are of high value.

One effective strategy involves the cyclization of appropriately substituted acyclic precursors. For example, the reaction of β,γ-epoxycarbonyl compounds with Lawesson's reagent has been shown to produce 2-substituted-4-(chloromethyl)thiophenes with high regioselectivity. tandfonline.comtandfonline.com While this produces a 2,4-disubstituted pattern, similar principles can be adapted to target other substitution patterns by modifying the starting materials. Another approach is the intermolecular cycloaddition–cycloreversion reaction between disubstituted acetylenes and a thiazole (B1198619) derivative, which has been successfully used to synthesize 3,4-disubstituted thiophenes. rsc.org

For the synthesis of this compound, a common and practical route involves starting with a commercially available or readily synthesized thiophene that is pre-functionalized at the C2 and C3 positions. A precursor such as 2-bromo-3-nitrothiophene (B183354) serves as an ideal platform. This intermediate allows for the sequential and regioselective introduction of the aryl group at C2 and the amino group at C3.

Transition Metal-Catalyzed Cross-Coupling Approaches for Arylation at the 2-Position of the Thiophene Ring

With a suitable 2-halo-3-functionalized thiophene precursor in hand, the introduction of the 4-fluorophenyl group at the 2-position is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis due to their efficiency and broad functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds. wikipedia.orgmdpi.com The reaction couples an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For the synthesis of the target compound, this typically involves the reaction of a 2-bromothiophene (B119243) derivative with (4-fluorophenyl)boronic acid. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the 2-bromothiophene, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the 2-arylated thiophene and regenerate the catalyst. libretexts.orgyoutube.com Various palladium sources, ligands, and bases can be employed to optimize the reaction. mdpi.comgoogle.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 2-Arylthiophenes

| Arylating Agent | Thiophene Substrate | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzeneboronic acid | 2-Bromothiophene | [Pd(dppf)Cl₂] | K₂CO₃ | DMF | 85% | chemicalbook.com |

| Arylboronic acids | 4-Bromothiophene-2-carbaldehyde | Pd(PPh₃)₄ | K₃PO₄ | - | Moderate to Excellent | mdpi.com |

| 4-Fluorobenzoic boric acid | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | High | google.com |

The Negishi and Stille couplings are powerful alternatives to the Suzuki-Miyaura reaction for 2-arylation.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A synthetic route to the target molecule could involve the reaction of a 2-thienylzinc halide with 1-bromo-4-fluorobenzene. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. The reaction exhibits broad scope and tolerates a wide array of functional groups. wikipedia.orgyoutube.com

The Stille reaction involves the palladium-catalyzed coupling of an organotin (stannane) compound with an organic halide. wikipedia.org This reaction is renowned for its excellent functional group tolerance and the stability of the organostannane reagents. wikipedia.orguwindsor.ca The synthesis would proceed by reacting a 2-(trialkylstannyl)thiophene derivative with 1-bromo- or 1-iodo-4-fluorobenzene. The mechanistic cycle is analogous to other palladium-catalyzed cross-couplings. wikipedia.org

Table 2: Comparison of Negishi and Stille Coupling for Arylation

| Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Negishi | Organozinc (e.g., R-ZnX) | Aryl Halide/Triflate | Pd or Ni-based | High reactivity, couples sp³, sp², and sp carbons. | wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (e.g., R-SnR'₃) | Aryl Halide/Triflate | Pd-based | High functional group tolerance, stable reagents. | wikipedia.orguwindsor.ca |

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring. unipd.itresearchgate.net In this approach, a C-H bond on the thiophene is directly coupled with an aryl halide. For the synthesis of 2-arylthiophenes, the C2 and C5 positions are the most electronically favorable for this transformation. researchgate.netmdpi.com A reaction between a 3-aminothiophene precursor and 1-bromo-4-fluorobenzene, for example, could directly yield the desired product.

The primary challenge is controlling the regioselectivity, as multiple C-H bonds are available for reaction. However, conditions have been developed that show high selectivity for the C2 position. researchgate.netnih.gov These reactions are typically catalyzed by palladium, often in the presence of a phosphine (B1218219) ligand or, in some cases, under phosphine-free conditions, with a base such as potassium acetate (B1210297) or carbonate. unipd.itresearchgate.net

Table 3: Examples of Direct C-H Arylation of Thiophene

| Aryl Halide | Catalyst | Base | Solvent | Yield of 2-Arylthiophene | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | 0.2 mol% Pd(OAc)₂ | KOAc | DMAc | 81% | researchgate.net |

| 4-Bromobenzonitrile | 0.2 mol% Pd(OAc)₂ | KOAc | DMAc | 79% | researchgate.net |

| 1-Bromo-4-nitrobenzene | 0.2 mol% Pd(OAc)₂ | KOAc | DMAc | 73% | researchgate.net |

Amination Strategies for the 3-Position of the Thiophene Ring

The final key transformation is the introduction of the amino group at the C3 position. This is typically accomplished by the conversion of a precursor functional group, which was either present in the initial thiophene starting material or introduced onto the 2-(4-fluorophenyl)thiophene (B192845) intermediate.

A common and reliable method is the reduction of a nitro group. The synthesis can begin with a 3-nitrothiophene (B186523) derivative, which undergoes 2-arylation as described above to form 2-(4-fluorophenyl)-3-nitrothiophene. This intermediate can then be readily reduced to the target 3-aminothiophene using standard reducing agents, such as tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Alternatively, if the precursor is a 3-halothiophene, such as 2-(4-fluorophenyl)-3-bromothiophene, the amino group can be installed via a transition-metal-catalyzed amination reaction. The Buchwald-Hartwig amination is a premier method for this transformation, involving the palladium-catalyzed coupling of an amine (such as ammonia (B1221849) or an ammonia equivalent) with the aryl halide.

More advanced strategies involve the direct C-H amination of the 2-(4-fluorophenyl)thiophene intermediate. acs.orgscilit.com This approach is highly attractive from an efficiency standpoint but presents significant regioselectivity challenges. Directing the amination to the C3 position in the presence of the C4 and C5 positions would likely require a directing group strategy, where a removable group is temporarily installed on the molecule to guide the catalyst to the desired C-H bond. acs.org

Direct Amination Reactions and Optimized Reaction Conditions

Direct amination of a pre-formed 2-(4-fluorophenyl)thiophene ring is a challenging yet desirable route. This approach avoids the need to carry and protect an amino group throughout the thiophene ring synthesis. Research into direct amination often focuses on activating the C-H bond at the 3-position of the thiophene ring for subsequent reaction with an aminating agent.

While direct C-H amination of thiophenes is an evolving field, related studies on direct functionalization provide insights. For instance, the synthesis of the parent compound, 2-(4-fluorophenyl)thiophene, can be achieved via a Suzuki coupling reaction between 4-fluorophenylboronic acid and 2-bromothiophene. chemicalbook.comgoogle.com Optimization of these coupling reactions often involves screening various palladium catalysts, ligands, bases, and solvents to maximize yield and minimize side products. chemicalbook.comgoogle.com

Challenges in direct amination include regioselectivity (amination at the desired 3-position versus other positions) and the often harsh conditions required, which can lead to decomposition of the thiophene ring. Overcoming these challenges is a key focus of ongoing research.

Indirect Amination via Nitro or Azido (B1232118) Precursors and Reduction Methods

A more common and established strategy for synthesizing this compound involves the introduction of a nitrogen-containing functional group, such as a nitro or azido group, at the 3-position, followed by its reduction to the amine.

Nitro Precursor Route:

Nitration: The synthesis begins with the nitration of 2-(4-fluorophenyl)thiophene to introduce a nitro group at the 3-position, yielding 2-(4-fluorophenyl)-3-nitrothiophene. The nitration of thiophenes can be achieved using various nitrating agents, such as a mixture of fuming nitric acid and acetic anhydride. orgsyn.org

Reduction: The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed, each with its own advantages regarding selectivity and functional group tolerance. commonorganicchemistry.com Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. commonorganicchemistry.com

Metal-based Reductions: Reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are classic and effective methods for nitro group reduction. commonorganicchemistry.com

Hydride Reagents: While powerful, reagents like lithium aluminum hydride (LiAlH₄) are often too reactive and can lead to undesired side reactions with aromatic nitro compounds. commonorganicchemistry.com

Modern Methods: More recent methods include the use of trichlorosilane (B8805176) in the presence of an organic base, which offers a metal-free alternative. google.comorganic-chemistry.org

Azido Precursor Route:

The use of an azido intermediate provides an alternative to the nitro compound. This can be advantageous in certain contexts, as the reduction of an azide (B81097) to an amine is typically a very clean and high-yielding reaction, often proceeding under mild conditions. The synthesis would involve the formation of a 3-azido-2-(4-fluorophenyl)thiophene intermediate, which is then reduced to the target amine.

| Precursor | Reduction Method | Key Features |

| Nitro | Catalytic Hydrogenation (H₂/Pd/C) | High efficiency, clean reaction. |

| Nitro | Metals (Fe, Zn, SnCl₂) in acid | Cost-effective, widely used. |

| Nitro | Trichlorosilane/Base | Metal-free, good functional group tolerance. google.comorganic-chemistry.org |

| Azido | Catalytic Hydrogenation (H₂/Pd/C) | Clean conversion to amine. |

| Azido | Staudinger Reaction (PPh₃, H₂O) | Mild conditions, high yield. |

Table 1: Comparison of Reduction Methods for Nitro and Azido Precursors

Buchwald-Hartwig Amination for Thiophene-3-amine Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing this compound, this methodology would involve the coupling of a 3-halo-2-(4-fluorophenyl)thiophene (where the halogen is typically bromine or iodine) with an amine source.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. libretexts.orgacsgcipr.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. nih.govorganic-chemistry.org

Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). tcichemicals.comrsc.org

Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle. numberanalytics.com Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃) and biarylphosphine ligands like XPhos and t-BuXPhos. numberanalytics.comnih.gov

Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is frequently used. tcichemicals.com

For the synthesis of primary amines like this compound, an ammonia equivalent such as lithium bis(trimethylsilyl)amide can be employed. organic-chemistry.org

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. tcichemicals.comrsc.org |

| Ligand | P(tBu)₃, XPhos, t-BuXPhos | Stabilizes the palladium center and facilitates key reaction steps. numberanalytics.comnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to the palladium complex. tcichemicals.comrsc.org |

| Amine Source | Primary/Secondary Amines, Ammonia Equivalents | Provides the nitrogen atom for the C-N bond formation. organic-chemistry.org |

Table 2: Key Components of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a versatile and efficient route to this compound and its derivatives, particularly when direct amination or the reduction of precursors is problematic. researchgate.net

Multi-Component Reactions in the Synthesis of this compound Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes. researchgate.netarkat-usa.org

The Gewald reaction typically involves the condensation of a carbonyl compound, an α-cyano ester (or other activated nitrile), and elemental sulfur in the presence of a base. arkat-usa.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring. nih.gov

To synthesize analogues of this compound, one could envision a Gewald-type reaction using a ketone or aldehyde bearing the 4-fluorophenyl group. While the classic Gewald reaction yields a 2-aminothiophene, modifications and alternative MCRs could potentially lead to the desired 3-amino substitution pattern or provide a scaffold that can be further elaborated. mdpi.com

The versatility of MCRs allows for the rapid generation of a library of thiophene derivatives by systematically varying the starting components. tandfonline.comresearchgate.net This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govrsc.org The synthesis of thiophene derivatives, including aminothiophenes, has been shown to benefit from microwave assistance. nih.govnih.gov For instance, the Gewald reaction and Buchwald-Hartwig amination can often be performed more efficiently under microwave conditions. nih.gov

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. umontreal.ca A multi-step synthesis of a this compound analogue could be designed in a continuous flow setup, where intermediates are generated and immediately used in the subsequent reaction step without isolation. This approach can significantly improve efficiency and reduce waste.

Green Solvents and Catalysts:

The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. researchgate.net Research has demonstrated the feasibility of performing reactions like the Gewald synthesis in greener media. researchgate.net Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused contributes to more sustainable chemical processes.

These novel and green approaches are integral to the future of synthesizing complex molecules like this compound, making the processes more sustainable and economically viable.

Quantum Chemical Studies on Electronic Structure and Intramolecular Interactions

Quantum chemical studies are fundamental to characterizing the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within orbitals, predict regions of high or low electron density, and quantify the stabilizing effects of intramolecular interactions. For this compound, such studies reveal how the interplay between the electron-rich aminothiophene ring and the electronegative fluorophenyl group defines its chemical character.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity mdpi.com. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive nih.gov.

For this compound, the HOMO is expected to be primarily localized on the electron-rich 3-aminothiophene moiety, which possesses both a π-system and a nitrogen lone pair capable of electron donation. The LUMO, conversely, would likely be distributed across the entire π-conjugated system, including the 4-fluorophenyl ring. Computational studies on similar aminothiophene derivatives have reported HOMO-LUMO gaps in the range of 3.8 eV to 4.6 eV, indicating significant chemical reactivity mdpi.comnih.gov. While specific published data for this compound are not available, this range provides a reasonable estimate of its electronic character.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available in searched literature | Expected to be localized on the aminothiophene ring system. |

| LUMO | Data not available in searched literature | Expected to be delocalized across the π-conjugated system. |

| Energy Gap (ΔE) | Data not available in searched literature | Predicted to indicate high chemical reactivity. |

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto a surface of constant electron density, using color-coding to denote regions of varying potential. Red areas indicate negative electrostatic potential, where electron density is high (e.g., around lone pairs of heteroatoms), making them susceptible to electrophilic attack. Blue areas signify positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms, which are sites for nucleophilic attack.

In this compound, an ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group and the sulfur atom of the thiophene ring due to their lone pairs of electrons. A significant negative potential would also be anticipated around the highly electronegative fluorine atom on the phenyl ring. Conversely, regions of positive potential (blue) would be concentrated on the hydrogen atoms of the amino group. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns mdpi.comnih.gov.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units. This method allows for the investigation of intramolecular charge transfer and stabilizing hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C-C)Thiophene | Data not available in searched literature |

| n(S) | π(C-C)Thiophene | Data not available in searched literature |

| π(C-C)Thiophene | π*(C-C)Phenyl | Data not available in searched literature |

Conformational Analysis and Energy Landscape Exploration of this compound

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. Computational methods can map the potential energy surface of a molecule, identifying low-energy (stable) conformations and the energy barriers that separate them.

For this compound, two key rotational degrees of freedom exist: the rotation of the 4-fluorophenyl ring relative to the thiophene ring around the C-C single bond, and the rotation of the amino group around the C-N bond. Calculating the energy as a function of the dihedral angle for these rotations reveals the energy barriers that must be overcome for interconversion between different conformers.

The barrier to rotation for the phenyl-thiophene linkage is influenced by steric hindrance between adjacent hydrogen atoms and the loss of π-conjugation in non-planar arrangements. Studies on similar biaryl systems suggest these barriers are typically in the range of 2-4 kcal/mol nsf.gov. The rotation of the amino group is also associated with a specific energy barrier, which affects the planarity and electronic communication of the nitrogen lone pair with the thiophene ring. While specific computational values for this molecule are not present in the surveyed literature, these barriers are generally low enough to allow for rapid interconversion at room temperature researchgate.netnih.gov.

| Rotation Axis | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Thiophene—Phenyl (C-C) Bond | Data not available in searched literature |

| Thiophene—Amino (C-N) Bond | Data not available in searched literature |

The preferred conformation of a molecule can differ between the gas phase (an isolated state) and a solution phase, where interactions with solvent molecules become significant. In the gas phase, intramolecular forces like steric repulsion and hyperconjugation dominate. The lowest energy conformation of this compound would likely involve a twisted arrangement between the two rings to minimize steric clash, while still allowing for substantial π-conjugation.

Theoretical and Computational Investigations of this compound

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For this compound, theoretical and computational studies offer profound insights into its dynamic behavior, spectroscopic characteristics, and potential chemical transformations. These investigations are crucial for understanding the molecule's fundamental nature and predicting its behavior in various chemical environments.

Derivatization Chemistry and Structural Modification Principles for the 2 4 Fluorophenyl Thiophen 3 Amine Scaffold

Modification of the Exocyclic Amino Group (N-Derivatization)

The primary amino group at the 3-position of the thiophene (B33073) ring is a key handle for a multitude of derivatization reactions, allowing for the introduction of a wide range of functional groups and the extension of the molecular scaffold.

Acylation of 2-(4-fluorophenyl)thiophen-3-amine can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of the corresponding amides. The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. wikipedia.orgorganic-chemistry.org This functional group is known for its ability to act as a hydrogen bond donor and acceptor, and its introduction can impart significant changes to the molecule's properties.

N-alkylation of 2-aminothiophenes can be challenging to achieve selectively under mild conditions. rsc.orgnih.govpsu.edu Direct alkylation with alkyl halides can often lead to overalkylation. organic-chemistry.org More controlled methods may involve reductive amination or the alkylation of a protected amino group, such as a carbamate (B1207046) or an amide, followed by deprotection. rsc.orgpsu.edu

Table 1: Examples of N-Derivatization Reactions Note: The following examples are illustrative and based on general reactivity principles of aminothiophenes.

| Reaction Type | Reagent/Conditions | Expected Product |

| Acylation | Acetyl chloride, pyridine, CH₂Cl₂, RT | N-(2-(4-fluorophenyl)thiophen-3-yl)acetamide |

| Acylation | Benzoic acid, EDC, HOBt, DMF, RT | N-(2-(4-fluorophenyl)thiophen-3-yl)benzamide |

| Sulfonylation | Benzenesulfonyl chloride, Et₃N, CH₂Cl₂, RT | N-(2-(4-fluorophenyl)thiophen-3-yl)benzenesulfonamide |

| Alkylation | Benzyl bromide, K₂CO₃, DMF, Heat | N-benzyl-2-(4-fluorophenyl)thiophen-3-amine |

The primary amino group is a versatile point for extending the molecular scaffold through the formation of imine and amide bonds.

Imine formation , or the synthesis of Schiff bases, occurs through the condensation of the primary amine with aldehydes or ketones, typically under acid catalysis with removal of water. organic-chemistry.orgorganic-chemistry.orgyoutube.com This reaction introduces a C=N double bond and allows for the incorporation of a wide range of carbonyl-containing fragments.

Amide linkages can be formed by coupling the amino group with carboxylic acids using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govhepatochem.comgrowingscience.comfishersci.co.uk This method provides a robust and versatile way to connect various carboxylic acid-containing building blocks to the this compound core.

Table 2: Scaffold Extension via Imine and Amide Linkages Note: The following examples are illustrative and based on general reactivity principles of aromatic amines.

| Linkage Type | Reagents/Conditions | Expected Product Structure |

| Imine | Benzaldehyde, cat. AcOH, Toluene, Dean-Stark | (E)-N-benzylidene-2-(4-fluorophenyl)thiophen-3-amine |

| Imine | Acetone, cat. p-TsOH, Toluene, Dean-Stark | N-(propan-2-ylidene)-2-(4-fluorophenyl)thiophen-3-amine |

| Amide | 4-Methoxybenzoic acid, HATU, DIPEA, DMF | N-(2-(4-fluorophenyl)thiophen-3-yl)-4-methoxybenzamide |

| Amide | Thiophene-2-carboxylic acid, EDC, HOBt, CH₂Cl₂ | N-(2-(4-fluorophenyl)thiophen-3-yl)thiophene-2-carboxamide |

Electrophilic Aromatic Substitution and Directed Metalation on the Thiophene Ring for Further Functionalization

The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution. The positions of substitution are influenced by the directing effects of the existing substituents, namely the 4-fluorophenyl group at C2 and the amino group at C3. The amino group is a strong activating group and an ortho-, para-director. In the case of the 3-aminothiophene, the C2 and C4 positions are ortho to the amino group, and the C5 position is para. Since the C2 position is already substituted, electrophilic attack is expected to be directed primarily to the C4 and C5 positions.

Furthermore, directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization. researchgate.netbaranlab.orgharvard.edu By first protecting the amino group as an amide (e.g., pivaloyl or Boc), which can act as a directed metalation group (DMG), deprotonation with a strong base like n-butyllithium or s-butyllithium can be directed to the adjacent C4 position of the thiophene ring. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new substituents with high regiocontrol.

Table 3: Functionalization of the Thiophene Ring Note: The following examples are illustrative and based on established principles of electrophilic substitution and directed metalation on thiophene systems.

| Reaction Type | Reagents/Conditions | Expected Position of Functionalization | Example Product |

| Bromination | N-Bromosuccinimide, THF, RT | C5 | 5-bromo-2-(4-fluorophenyl)thiophen-3-amine |

| Nitration | HNO₃, H₂SO₄, low temp. | C5 | 2-(4-fluorophenyl)-5-nitrothiophen-3-amine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | C5 | 1-(4-amino-5-(4-fluorophenyl)thiophen-2-yl)ethan-1-one |

| Directed Metalation | 1. Pivaloyl chloride, Pyridine 2. s-BuLi, TMEDA, THF, -78 °C 3. DMF | C4 | 3-amino-2-(4-fluorophenyl)thiophene-4-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Transformations on the Thiophene Core for Introduction of Additional Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents onto the thiophene ring. tandfonline.comtandfonline.comresearchgate.netnih.govmdpi.com To utilize these methods, the thiophene ring must first be functionalized with a suitable handle, typically a halogen (e.g., Br, I) or a triflate group. As described in the previous section, halogenation can be achieved via electrophilic substitution.

Once the halogenated derivative, for example, 5-bromo-2-(4-fluorophenyl)thiophen-3-amine, is obtained, it can undergo various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds with aryl, heteroaryl, or alkyl groups. nih.gov

Buchwald-Hartwig Amination: Coupling with amines to introduce new C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

Table 4: Palladium-Catalyzed Cross-Coupling on a Halogenated Thiophene Core Note: The following examples are illustrative and presuppose the synthesis of a halogenated precursor, e.g., 5-bromo-2-(4-fluorophenyl)thiophen-3-amine.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand/Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-fluorophenyl)-5-phenylthiophen-3-amine |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(4-fluorophenyl)-5-(pyridin-3-yl)thiophen-3-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-(4-fluorophenyl)-3-aminothiophen-5-yl)morpholine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(4-fluorophenyl)-5-(phenylethynyl)thiophen-3-amine |

Strategic Modifications at the Fluorophenyl Moiety via Aromatic Substitutions or Functionalizations

The 4-fluorophenyl group offers further opportunities for derivatization, primarily through nucleophilic aromatic substitution (SNAr) or, less commonly, further electrophilic aromatic substitution. The fluorine atom can be displaced by strong nucleophiles under certain conditions, although this generally requires activation by electron-withdrawing groups on the phenyl ring, which are absent in this case. nih.govchemrxiv.org

A more viable strategy for modifying the fluorophenyl ring would be through directed ortho-metalation if a suitable directing group were present on the phenyl ring, or by first introducing other functional groups that can then be further manipulated. For instance, if the starting material was a derivative with a different substitution pattern on the phenyl ring, a wider range of transformations would be possible. Given the current structure, modifications on the fluorophenyl ring are less straightforward than on the thiophene core or the amino group.

Regioselectivity and Stereoselectivity Control in Derivatization Reactions of this compound

Regioselectivity is a critical consideration in the derivatization of the this compound scaffold.

On the thiophene ring: As discussed, the directing effects of the amino and phenyl groups will govern the outcome of electrophilic substitutions. The strong activating and ortho, para-directing nature of the amino group at C3 will likely direct incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. The use of directed metalation with a protected amino group provides excellent control for functionalization at the C4 position.

On the fluorophenyl ring: Electrophilic substitution on the 4-fluorophenyl ring is directed by the fluorine atom (ortho, para-directing but deactivating) and the thiophene ring (likely ortho-directing and activating). This could lead to a mixture of products, making regiocontrol challenging.

Stereoselectivity is generally not a primary concern in the derivatization of the core aromatic scaffold, as it is planar. However, if chiral centers are introduced in the substituents during derivatization (e.g., through acylation with a chiral carboxylic acid or alkylation with a chiral alkyl halide), diastereomeric products may be formed. The control of stereochemistry in such cases would depend on the specific reaction conditions and the nature of the chiral auxiliary or reagent used. For reactions involving the formation of new stereocenters, asymmetric synthesis methodologies would need to be employed to achieve stereocontrol.

Synthetic Accessibility and Diversification Potential of this compound Derivatives

The synthetic feasibility and the capacity for broad diversification are critical factors in the development of new chemical entities for drug discovery. The this compound scaffold is well-positioned in this regard, owing to established synthetic methodologies for the core structure and the reactivity of its functional groups.

The primary route to constructing the 2-aminothiophene core is the Gewald reaction . wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org For the synthesis of the parent scaffold, this compound, a potential pathway would involve the reaction of a suitable precursor like a (4-fluorophenyl)-substituted carbonyl compound. The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, enhancing the diversification potential from the initial synthetic step. organic-chemistry.orgresearchgate.net For instance, a related compound, ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, is commercially available, indicating the accessibility of such structures. sigmaaldrich.com

The diversification of the this compound scaffold can be systematically approached by targeting its key reactive sites: the primary amine at the 3-position and the C-H bonds on the thiophene ring, particularly at the 5-position.

Functionalization of the 3-Amino Group:

The primary amine is a highly versatile functional group for derivatization. Standard reactions involving primary amines can be readily applied to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Acylation and N-Sulfonylation: The amine can be easily acylated or sulfonylated using various acyl chlorides, sulfonyl chlorides, or anhydrides. This introduces amide and sulfonamide linkages, which are prevalent in many drug molecules due to their ability to form hydrogen bonds and their metabolic stability.

N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under conditions for nucleophilic aromatic substitution or through cross-coupling reactions) can introduce diverse alkyl and aryl groups.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides access to a wide range of secondary and tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively, which are known to participate in various biological interactions.

Modification of the Thiophene Ring:

The thiophene ring is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of additional substituents.

Electrophilic Aromatic Substitution: Halogenation (e.g., bromination or iodination) can occur at the vacant 5-position of the thiophene ring, providing a handle for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen at the 5-position opens up possibilities for a variety of cross-coupling reactions. The Suzuki-Miyaura coupling , for example, enables the introduction of a wide range of aryl and heteroaryl groups by reacting the halogenated thiophene with boronic acids or esters. nih.govmdpi.commdpi.com This is a powerful method for creating biaryl structures, which are common motifs in bioactive compounds.

Pictet-Spengler Reaction: The 2-aminothiophene scaffold can be utilized in Pictet-Spengler-type reactions. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, leading to the formation of fused heterocyclic systems. wikipedia.orgnumberanalytics.com This strategy allows for the construction of more complex, rigid scaffolds that can be valuable for targeting specific protein-protein interactions or enzyme active sites.

The combination of these derivatization strategies provides a robust platform for generating large and diverse libraries of compounds based on the this compound scaffold. The synthetic accessibility of the core structure, coupled with the manifold possibilities for structural modification, underscores its potential in the discovery of new chemical entities with a wide range of biological activities.

Role of 2 4 Fluorophenyl Thiophen 3 Amine As a Core Scaffold in Advanced Medicinal Chemistry Research

Rational Design Principles for Developing Novel Molecular Entities from the 2-(4-Fluorophenyl)thiophen-3-amine Framework

The rational design of new molecules based on the this compound scaffold leverages its inherent structural and electronic properties. The thiophene (B33073) ring, an aromatic heterocycle containing a sulfur atom, is considered a privileged pharmacophore in medicinal chemistry. nih.govrsc.org The presence of the amino group at the 3-position and the 4-fluorophenyl group at the 2-position provides key vectors for chemical modification.

Design principles often involve:

Modulation of Physicochemical Properties: The fluorine atom on the phenyl ring significantly influences properties such as lipophilicity and metabolic stability. Strategic placement of additional substituents on the phenyl ring or modification of the amine functionality can fine-tune these properties to enhance drug-like characteristics.

Exploration of Chemical Space: The amino group serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and arylation, allowing for the systematic exploration of the surrounding chemical space. This enables the introduction of diverse functional groups to probe interactions with biological targets.

Structure-Based Design: When the three-dimensional structure of a biological target is known, the this compound scaffold can be used as a starting point for designing ligands that fit precisely into the binding site. The orientation of the fluorophenyl ring and the amino group can be optimized to maximize interactions with key amino acid residues.

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Thiophene-Amine Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties. nih.govresearchgate.net These techniques are particularly relevant to the thiophene-amine system.

Scaffold Hopping: This involves replacing the central 2-phenylthiophen-3-amine (B63707) core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. nih.gov The goal is to identify new scaffolds with potentially better synthetic accessibility, improved pharmacokinetic profiles, or novel intellectual property positions. nih.govresearchgate.net For instance, the thiophene ring might be replaced by other five- or six-membered heterocycles.

Bioisosteric Replacement: This strategy focuses on substituting specific functional groups within the this compound scaffold with other groups that have similar physical or chemical properties. nih.govresearchgate.net For example, the fluorine atom could be replaced with other halogens or a trifluoromethyl group to modulate electronic effects. The thiophene ring itself can be considered a bioisostere of a phenyl ring, offering a different set of properties while potentially maintaining biological activity. acs.org

| Original Fragment | Potential Bioisosteric Replacement | Rationale |

| Thiophene Ring | Phenyl, Pyridine, Furan, Thiazole (B1198619) | To alter electronic distribution, hydrogen bonding capacity, and metabolic stability while maintaining a similar core structure. acs.org |

| 4-Fluorophenyl | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, Pyridyl | To modulate lipophilicity, electronic effects, and potential for specific interactions. |

| Amine Group | Amide, Urea (B33335), Sulfonamide | To introduce different hydrogen bonding patterns and alter the basicity of the molecule. |

Fragment-Based Drug Design (FBDD) Concepts and Application of Thiophene-Amine Fragments

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govdrugdiscoverychemistry.com FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit with low affinity. nih.govastx.com These initial fragment hits are then optimized and grown into more potent lead compounds. astx.comyoutube.com

Thiophene-amine derivatives, including this compound, are well-suited for inclusion in fragment libraries due to their:

Optimal Size and Complexity: They possess a molecular weight and structural complexity that align with the principles of FBDD. nih.govastx.com

Defined Vectors for Growth: The amino and phenyl groups provide clear, synthetically accessible points for fragment elaboration, allowing medicinal chemists to systematically build upon the initial hit. nih.govastx.com

Privileged Structural Motif: The thiophene ring is a common feature in many approved drugs, suggesting its favorable interactions with biological targets. nih.govrsc.org

Cheminformatics Approaches in Library Design and Virtual Screening Based on this compound Substructures

Cheminformatics plays a crucial role in modern drug discovery by enabling the design of diverse chemical libraries and the efficient screening of large compound collections. nih.gov

Library Design: Cheminformatics tools are used to design libraries of compounds based on the this compound scaffold. These tools help ensure chemical diversity by systematically varying substituents on the phenyl ring and the amine group. They can also filter for compounds with desirable physicochemical properties, such as appropriate molecular weight and lipophilicity.

Virtual Screening: Virtual screening is a computational technique used to identify promising drug candidates from large databases. researchgate.net Substructure searches based on the this compound core can be performed on commercial and proprietary databases to identify compounds with the potential to interact with a specific biological target. nih.gov Molecular docking simulations can then be used to predict the binding mode and affinity of these compounds, prioritizing them for experimental testing. nih.govresearchgate.net

Strategies for Exploring Structure-Activity Relationships (SAR) Through Systematic Chemical Modifications of the Scaffold (without discussing specific biological outcomes)

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. ic.ac.uk For the this compound scaffold, SAR studies involve systematically modifying different parts of the molecule and assessing the impact on its properties.

Systematic modifications can be made to:

The Phenyl Ring: The position and nature of substituents on the phenyl ring can be varied. For example, moving the fluorine atom to the ortho or meta position, or introducing different electron-donating or electron-withdrawing groups, can provide insights into the electronic and steric requirements for activity. nih.gov

The Thiophene Ring: While the core thiophene ring is often maintained, substituents can be introduced at the 4- and 5-positions to explore additional interaction points.

The Amine Group: The primary amine can be converted to a variety of secondary and tertiary amines, amides, ureas, or sulfonamides to probe the importance of hydrogen bonding and basicity. nih.gov

The data from these systematic modifications allows for the development of a qualitative or quantitative SAR model, which can guide the design of more potent and selective compounds. ic.ac.ukresearchgate.net

Synthetic Accessibility of Diverse Libraries Based on the this compound Core

The feasibility of generating large and diverse chemical libraries is highly dependent on the synthetic accessibility of the core scaffold and its derivatives. The 2-aminothiophene core is readily synthesized via the Gewald reaction, a multicomponent reaction that allows for the efficient construction of the thiophene ring from simple starting materials. researchgate.netresearchgate.net

The versatility of the Gewald reaction and subsequent functionalization of the amino group and the aromatic ring allows for the creation of a wide array of derivatives. This synthetic tractability is a key advantage of the this compound scaffold, enabling the rapid generation of compound libraries for high-throughput screening and SAR studies. nih.govresearchgate.net

Advanced Methodologies for Structural Characterization of 2 4 Fluorophenyl Thiophen 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 2-(4-Fluorophenyl)thiophen-3-amine, the molecular formula is C₁₀H₈FNS. The theoretical exact mass of the neutral molecule is calculated to be 209.0361 g/mol . In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The theoretically calculated m/z value for this ion is 209.0361 + 1.0078 = 210.0439. Experimental measurement of an m/z value that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's molecular formula, distinguishing it from any other isobaric compounds. Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, routinely provide the mass accuracy required for this confirmation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁹F) Spectral Analysis

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of different nuclei in a molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would show characteristic signals for the amine, thiophene (B33073), and fluorophenyl protons. researchgate.net A ¹H NMR spectrum (600 MHz, DMSO-d₆) of 2-(fluorophenyl)thiophen-3-amine has been reported. rsc.orgresearchgate.net The two protons on the thiophene ring (H-4 and H-5) would appear as doublets due to coupling with each other. The four protons on the 4-fluorophenyl ring would exhibit a characteristic AA'BB' system, often appearing as two sets of multiplets or what looks like a pair of doublets. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each carbon. For this compound, ten distinct signals would be expected. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system. The carbon attached to the fluorine atom (C-4') would show a large coupling constant (¹JCF), appearing as a doublet in a ¹³C-coupled spectrum. The carbons of the thiophene ring typically resonate at distinct chemical shifts. hmdb.caspectrabase.com

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom on the phenyl ring. rsc.orgacs.org The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This technique is particularly valuable in fragment-based drug discovery for detecting ligand binding to macromolecules. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | 6.8 - 7.2 (d) | 118 - 122 |

| Thiophene H-5 | 7.2 - 7.6 (d) | 125 - 129 |

| Phenyl H-2', H-6' | 7.4 - 7.8 (m) | 128 - 132 (d, ³JCF) |

| Phenyl H-3', H-5' | 7.0 - 7.3 (m) | 115 - 117 (d, ²JCF) |

| Amine NH₂ | 3.5 - 5.0 (br s) | N/A |

| Thiophene C-2 | N/A | 135 - 145 |

| Thiophene C-3 | N/A | 140 - 150 |

| Phenyl C-1' | N/A | 130 - 135 (d, ⁴JCF) |

| Phenyl C-4' | N/A | 160 - 165 (d, ¹JCF) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are related, which is essential for assembling the molecular structure. bas.bg

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent protons on the thiophene ring (H-4/H-5) and between the ortho- and meta-protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the thiophene H-4 proton signal would show a cross-peak to the thiophene C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different parts of the molecule. For example, HMBC would show correlations from the thiophene H-4 proton to the thiophene C-2, C-3, and C-5 carbons, and importantly, from the phenyl protons (H-2'/H-6') to the thiophene C-2, confirming the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the amine protons and the thiophene H-4 proton, providing information about the preferred conformation around the C3-N bond.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for functional group identification. nist.gov For this compound, the IR spectrum would be expected to show several key absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two bands for primary amine) |

| Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| C=C Aromatic | Ring Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-F (Aryl) | Stretch | 1200 - 1270 | Strong |

| C-N (Aryl) | Stretch | 1250 - 1340 | Strong |

| C-S (Thiophene) | Stretch | 600 - 800 | Weak to Medium |

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be strong evidence for a primary amine (R-NH₂). The strong absorption from the C-F bond stretch and the various aromatic C=C and C-H vibrations would confirm the presence of the fluorophenyl and thiophene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores, which are typically conjugated π-systems.

The structure of this compound contains a conjugated system extending across the phenyl and thiophene rings. This extended conjugation is expected to result in strong absorption in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions involving the lone pairs on the nitrogen and sulfur atoms. researchgate.netscience-softcon.desharif.edu The position and intensity of these bands are sensitive to the solvent polarity. This analysis helps to confirm the presence and extent of the conjugated electronic system.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While the previously mentioned techniques provide a comprehensive picture of the molecule's structure in solution or gas phase, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a suitable single crystal of the compound.

If a crystal of this compound were grown, X-ray diffraction analysis would provide an unambiguous structural solution, yielding highly accurate data on:

Bond Lengths: The exact distances between all bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the molecule's conformation, such as the twist angle between the thiophene and fluorophenyl rings.

Crystal Packing: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonding involving the amine group.

Although a crystal structure for this specific compound may not be publicly available, data from closely related thiophene derivatives confirm the planarity of the thiophene ring and provide expected ranges for bond lengths and angles within the thiophene and phenyl moieties. nih.govresearchgate.netresearchgate.net This technique remains the ultimate method for irrefutable structural proof.

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

The determination of enantiomeric purity and absolute configuration is a critical aspect of stereochemistry, particularly in the fields of medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ significantly. For hypothetical chiral derivatives of this compound, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable tools.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A chromophore in a chiral environment will give rise to a CD signal. For a chiral derivative of this compound, the thiophene ring and the fluorophenyl group would act as chromophores. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would be a unique fingerprint for each enantiomer. The absolute configuration can often be determined by comparing the experimental CD spectrum with that predicted by empirical rules or quantum chemical calculations.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are sensitive to the stereochemistry of a molecule. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the absolute configuration of the enantiomers.

In the absence of direct experimental data for chiral derivatives of this compound, we can outline the general approach that would be followed:

Synthesis of Chiral Derivatives: A chiral center would need to be introduced. A common method is the acylation of the amine group with a chiral carboxylic acid (e.g., Mosher's acid), resulting in diastereomeric amides.

Separation of Enantiomers/Diastereomers: The resulting enantiomers or diastereomers would be separated using chiral chromatography (e.g., chiral HPLC) or classical resolution techniques.

Chiroptical Analysis:

Circular Dichroism (CD): The CD spectra of the separated enantiomers would be recorded. The spectra would be expected to be mirror images of each other. The sign and magnitude of the Cotton effects would be analyzed.

Optical Rotatory Dispersion (ORD): The ORD spectra would be measured to determine the specific rotation at various wavelengths. The shape of the ORD curve would provide complementary information to the CD data.

Determination of Enantiomeric Purity: The enantiomeric excess (ee%) of a sample can be accurately determined by comparing the intensity of its CD signal or its specific rotation to that of the pure enantiomer.

Assignment of Absolute Configuration: The absolute configuration (R or S) would be assigned by:

Comparison with known compounds of similar structure.

Application of empirical rules (e.g., the octant rule for ketones).

Comparison of experimental CD/ORD spectra with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Hypothetical Data Table for a Chiral Amide Derivative

Should a chiral amide derivative, for instance, N-((R)-2-phenylpropanoyl)-2-(4-fluorophenyl)thiophen-3-amine, be synthesized and analyzed, the data would be presented in a format similar to the table below. Please note that the values in this table are purely illustrative.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation [α]D | +X.X° (c=1, solvent) | -X.X° (c=1, solvent) |

| CD λmax (nm) (Δε) | 280 (+Y.Y), 250 (-Z.Z) | 280 (-Y.Y), 250 (+Z.Z) |

| ORD (Cotton Effect) | Positive at 280 nm | Negative at 280 nm |

| Enantiomeric Excess (ee%) | >99% | >99% |

Further research into the synthesis and stereochemical analysis of chiral derivatives of this compound is required to populate such a table with experimental findings.

Future Research Directions and Unexplored Avenues for 2 4 Fluorophenyl Thiophen 3 Amine

Development of Asymmetric Synthetic Routes to Chiral Analogues and Enantioselective Synthesis

The synthesis of chiral amines is a significant focus in the development of pharmaceuticals, as more than 80% of all drugs and drug candidates contain an amine functional group. yale.edu Many of these are chiral, making their stereoselective synthesis a considerable challenge. yale.edu For derivatives of 2-(4-fluorophenyl)thiophen-3-amine, the development of asymmetric synthetic routes to produce chiral analogues is a promising area of research.

Future work could focus on the use of chiral reagents, such as tert-butanesulfinamide, which has been used extensively for the asymmetric synthesis of a wide variety of amines. yale.edu Transition metal-catalyzed asymmetric hydrogenation represents another powerful tool. acs.org The development of novel chiral phosphorus ligands and other metal catalysts could enable highly enantioselective syntheses of chiral derivatives of this compound. acs.orgrsc.org The ability to selectively produce a single enantiomer of a chiral amine is crucial, as different enantiomers can have vastly different biological activities.

Exploration of Novel Catalytic Applications for this compound Derivatives in Organic Transformations

Derivatives of this compound hold potential as catalysts in a variety of organic transformations. The amine functionality can be modified to create ligands for metal-catalyzed reactions. For instance, the development of sulfinamide-based ligands has led to significant advancements in asymmetric transition metal catalysis. yale.edu

Future research could explore the synthesis of novel ligands derived from this compound and their application in reactions such as cross-coupling, amination, and hydrogenation. The electronic properties of the fluorophenyl and thiophene (B33073) rings can be tuned to influence the catalytic activity and selectivity of the resulting metal complexes. Furthermore, the development of organocatalysts based on this scaffold, where the molecule itself acts as the catalyst, presents another exciting avenue. yale.edu

Integration into Advanced Material Science Architectures

Thiophene-based compounds are integral to the field of material science, finding use as organic semiconductors, in light-emitting diodes (OLEDs), and field-effect transistors (OFETs). nih.govresearchgate.net The unique electronic properties of the thiophene ring, combined with the ability to introduce various functional groups, make these compounds highly versatile building blocks for advanced materials. cmu.edu

Future research could focus on incorporating this compound and its derivatives into polymers and other advanced material architectures. cmu.edu Polythiophenes, for example, are known for their high conductivity and stability, making them suitable for applications such as electrochromic windows, sensors, and solar cells. cmu.edursc.org The specific properties of this compound could lead to materials with tailored electronic and optical characteristics. For instance, derivatives have been investigated as electrode materials for high-performance sodium-ion batteries. rsc.org The synthesis of polymers from monomers like 3-(4-fluorophenyl)thieno[3,2-b]thiophene has been shown to yield materials with potential applications in energy storage and electrochromic devices. itu.edu.tr

Development of Novel Computational Methodologies for Predicting Reactivity and Properties of Analogues

Computational methods are increasingly vital in chemical research, allowing for the prediction of molecular properties and reactivity before a substance is synthesized. researchgate.net For this compound and its analogues, the development of novel computational methodologies could significantly accelerate the discovery of new applications.

Future research in this area could involve the use of Density Functional Theory (DFT) and other quantum chemical methods to predict parameters such as bond lengths, dipole moments, and heats of formation. researchgate.netrsc.org These calculations can provide insights into the electronic structure and reactivity of different derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of these compounds with their properties, aiding in the design of new molecules with desired characteristics. nih.govresearchgate.net Such computational studies can guide synthetic efforts by identifying the most promising candidates for specific applications, saving time and resources. nih.gov

Green Chemistry Innovations in the Synthesis and Future Applications of this compound

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are becoming increasingly important in chemical synthesis. mdpi.com For this compound, future research should focus on developing more environmentally friendly synthetic routes.

Potential as a Chemical Probe in Mechanistic Chemical Biology Studies

Chemical probes are essential tools for studying biological processes at the molecular level. Thiophene-based fluorescent dyes have been developed for imaging specific cellular components, such as lysosomes. nih.gov These probes offer high selectivity, photostability, and low toxicity, making them valuable for long-term cell imaging. nih.gov

Future research could explore the development of this compound derivatives as novel chemical probes. The inherent fluorescence of some thiophene compounds can be harnessed and tuned by modifying the substituents. dtu.dknih.gov These probes could be designed to interact with specific biomolecules or to report on particular cellular environments. For example, thiophene-based sensors have been designed for the detection of metal ions. dtu.dk By carefully designing the structure of the molecule, it may be possible to create probes for studying a wide range of biological mechanisms without directly eliciting a biological effect.

Q & A

Q. Basic

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.64 ppm for fluorophenyl and δ 7.05 ppm for thiophen-3-amine) .

- LC-MS : Confirms molecular weight (e.g., m/z = 262.0 [M+H]+) and detects impurities .

- Elemental analysis : Validates stoichiometry (e.g., C 50.57%, H 3.09%, N 26.80%) .

- HPLC : Assesses purity (>97%) using reverse-phase columns and UV detection at 254 nm .

How can computational models like QSAR and molecular docking guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- QSAR analysis : Develops predictive models using descriptors like logP and topological polar surface area. For example, a QSAR model with R² = 0.89 can prioritize derivatives with optimal hydrophobicity and hydrogen-bonding capacity .

- Molecular docking : Evaluates binding affinities to target proteins (e.g., Polo-like kinase 1). Derivatives with fluorophenyl groups show stronger interactions (binding energy ≤ -9.5 kcal/mol) due to π-π stacking and hydrophobic contacts .